REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].Br[CH2:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[C:11]([F:18])[CH:10]=1.[NH:19]1[CH:23]=[CH:22][N:21]=[CH:20]1>C(#N)C>[F:18][C:11]1[CH:10]=[C:9]([CH:14]=[CH:13][C:12]=1[N+:15]([O-:17])=[O:16])[CH2:8][N:19]1[CH:23]=[CH:22][N:21]=[CH:20]1 |f:0.1.2|
|
Name
|
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC(=C(C=C1)[N+](=O)[O-])F
|
Name
|
|
Quantity
|
584 mg
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at room temperature for 3.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between water and EA
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted three times with EA
|
Type
|
EXTRACTION
|
Details
|
the combined EA layers were extracted three times with 1M hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
the resulting milky solution was extracted three times with EA
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(CN2C=NC=C2)C=CC1[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 914 mg | |
YIELD: CALCULATEDPERCENTYIELD | 48.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |